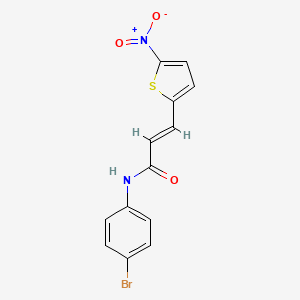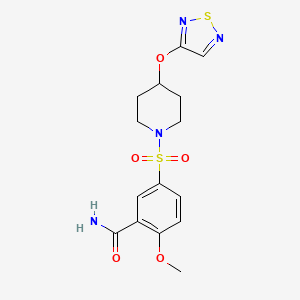
1-Butyl-1,2,5,6-tetrahydro-2,6-dioxo-4-methyl-5-(anilinomethylene)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1,2,5,6-tetrahydro-2,6-dioxo-4-methyl-5-(anilinomethylene)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Conducting Polymers
Research on derivatized bis(pyrrol-2-yl) arylenes, which share structural similarities with the given compound, shows their application in creating conducting polymers via electropolymerization. These polymers are stable in their electrically conducting form due to low oxidation potentials, indicating potential use in electronic materials and devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).
Crystallography and Molecular Structure
Studies have also focused on the crystallography of pyridine derivatives, such as in the structural determination of "Dabigatran etexilate tetrahydrate," revealing intricate molecular geometries that could be fundamental in the development of pharmaceuticals or materials science (Liu, Zhang, Cai, Xu, Shen, 2012).
Hydroesterification and Catalysis
The cobalt carbonyl-catalyzed hydroesterification of butadiene is an example of how pyridine derivatives can be utilized in catalysis, demonstrating their role in synthesizing industrially relevant chemicals through processes like alkoxycarbonylation (Matsuda, 1973).
Novel Synthesis Routes
Pyridine derivatives have been used in novel synthesis routes for functionalized compounds, indicating their utility in organic chemistry for creating a broad array of molecules with potential applications ranging from materials science to pharmaceuticals (Landmesser, Linden, Hansen, 2008).
Dyeing of Polyester Fabrics
Research into the use of pyridine derivatives for the dyeing of polyester fabrics shows their potential application in textile manufacturing, indicating the versatility of these compounds in industrial applications (Al-Etaibi, El-Apasery, Al-Awadi, 2013).
Eigenschaften
IUPAC Name |
1-butyl-6-hydroxy-4-methyl-2-oxo-5-(phenyliminomethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-4-10-21-17(22)15(11-19)13(2)16(18(21)23)12-20-14-8-6-5-7-9-14/h5-9,12,23H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNYDOLAAKKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)
![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)
![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)
![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)
![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)
![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)
![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)
